molecular formula C21H26ClN3O4S B277891 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

カタログ番号 B277891
分子量: 452 g/mol
InChIキー: LRRUAVLUFQBSJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in B-cell development and survival. Inhibition of BTK by this compound leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in preclinical studies. Inhibition of BTK leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

実験室実験の利点と制限

One of the advantages of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other kinases in addition to BTK. Further studies are needed to fully understand the safety and efficacy of this compound in clinical settings.

将来の方向性

There are several future directions for the development and application of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide. One potential direction is the combination of this compound with other targeted therapies, such as venetoclax and lenalidomide, to improve treatment outcomes in B-cell malignancies. Another direction is the development of this compound as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Further studies are also needed to fully understand the safety and efficacy of this compound in clinical trials, and to identify biomarkers for patient selection and response prediction.

合成法

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multi-step process. The starting material is 4-chlorophenol, which is converted to 4-chlorophenyl ether through a Williamson ether synthesis reaction. The 4-chlorophenyl ether is then reacted with 2-methylpropanoyl chloride to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride, and the resulting alcohol is reacted with 4-(methylsulfonyl)piperazine and 4-bromoaniline to form the final product, this compound.

科学的研究の応用

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

特性

分子式

C21H26ClN3O4S

分子量

452 g/mol

IUPAC名

2-(4-chlorophenoxy)-2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H26ClN3O4S/c1-21(2,29-19-10-4-16(22)5-11-19)20(26)23-17-6-8-18(9-7-17)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26)

InChIキー

LRRUAVLUFQBSJJ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Cl

正規SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。